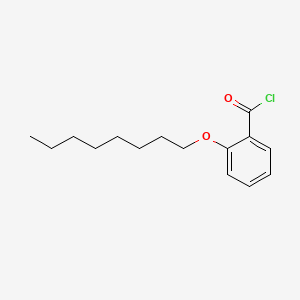

2-(Octyloxy)benzoyl chloride

説明

2-(Octyloxy)benzoyl chloride is a benzoyl chloride derivative with an octyloxy (–O–(CH₂)₇CH₃) substituent at the ortho position of the aromatic ring. Structurally, it combines the reactive acyl chloride group (–COCl) with a long-chain alkoxy moiety, which confers unique physicochemical properties. This compound is primarily utilized in organic synthesis for the preparation of esters, amides, and other acylated derivatives, particularly in pharmaceutical and agrochemical research.

特性

CAS番号 |

54090-39-0 |

|---|---|

分子式 |

C15H21ClO2 |

分子量 |

268.78 g/mol |

IUPAC名 |

2-octoxybenzoyl chloride |

InChI |

InChI=1S/C15H21ClO2/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3 |

InChIキー |

WCJLKAOWUBVWSG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Analysis of Benzoyl Chloride Derivatives

*Inferred from electron-donating alkoxy group.

†Likely corrosive due to acyl chloride group; octyloxy may reduce volatility compared to shorter-chain analogs.

Physicochemical Properties

- Lipophilicity : The octyloxy group significantly enhances lipid solubility compared to shorter-chain (e.g., methoxy) or polar (e.g., nitro) substituents. This property makes it advantageous for synthesizing amphiphilic molecules .

- Stability: Long-chain alkoxy groups may sterically hinder hydrolysis of the acyl chloride group, improving stability in non-aqueous solvents.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-(octyloxy)benzoyl chloride, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves reacting 2-(octyloxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a molar ratio of 1:1.2 (acid to chlorinating agent) in dry dichloromethane or toluene. Maintain a temperature of 0–5°C during reagent addition to suppress exothermic side reactions (e.g., HCl release). Post-reaction, remove excess chlorinating agent via vacuum distillation. Confirm purity via TLC (silica gel, hexane/ethyl acetate 8:2) and FT-IR (absence of -OH stretch at 2500–3300 cm⁻¹) .

Q. What safety precautions are critical when handling 2-(octyloxy)benzoyl chloride in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile or neoprene gloves (tested for chemical resistance), ANSI-approved goggles, and a lab coat. Use a NIOSH-approved respirator (e.g., N95) if ventilation is inadequate .

- Spill Management : Neutralize spills with dry sand or vermiculite, collect in sealed containers, and dispose per local hazardous waste regulations. Avoid water to prevent hydrolysis .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent moisture ingress and decomposition .

Q. How can researchers validate the purity of 2-(octyloxy)benzoyl chloride post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Check for characteristic peaks (¹H NMR: δ 0.88 ppm for octyl -CH₃; δ 7.2–8.0 ppm for aromatic protons).

- HPLC : C18 column, acetonitrile/water (70:30) mobile phase; retention time consistency vs. commercial standards.

- Elemental Analysis : Match calculated vs. observed C, H, Cl, and O percentages (deviation <0.3%) .

Advanced Research Questions

Q. How does the reactivity of 2-(octyloxy)benzoyl chloride compare to other acyl chlorides in nucleophilic acyl substitution reactions?

- Methodological Answer : The octyloxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies in THF at 25°C show a 15–20% slower rate compared to benzoyl chloride. Optimize by increasing reaction temperature (40–50°C) or using catalytic DMAP to enhance electrophilicity .

Q. What experimental strategies mitigate hydrolysis of 2-(octyloxy)benzoyl chloride in aqueous-organic biphasic systems?

- Methodological Answer :

- Solvent Choice : Use hydrophobic solvents (e.g., dichloromethane, chloroform) to limit water penetration.

- Buffer Systems : Employ pH 8–9 phosphate buffers to stabilize intermediates while minimizing free water activity.

- Phase-Transfer Catalysts : Add tetrabutylammonium bromide (0.1–0.5 mol%) to shuttle reactive species into the organic phase .

Q. How can computational modeling predict the stability of 2-(octyloxy)benzoyl chloride under varying thermal conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to simulate bond dissociation energies (BDEs). Focus on the C-Cl bond (predicted BDE: ~85 kcal/mol). Validate with TGA/DSC: Decomposition onset >120°C in inert atmospheres correlates with computational predictions. Cross-reference with experimental Arrhenius plots for shelf-life estimation .

Q. What analytical techniques resolve contradictions in reported solubility data for 2-(octyloxy)benzoyl chloride?

- Methodological Answer : Discrepancies often arise from moisture content. Standardize measurements via:

- Karl Fischer Titration : Ensure solvent dryness (<50 ppm H₂O).

- Gravimetric Analysis : Saturate solvents (hexane, ethyl acetate, DMF) at 25°C, filter, and evaporate to constant weight.

- Correlation with Hansen Solubility Parameters : Compare experimental results with HSPiP-predicted δD, δP, δH values .

Regulatory and Environmental Considerations

Q. What regulatory frameworks govern the disposal of 2-(octyloxy)benzoyl chloride waste in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。